BZ-423

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

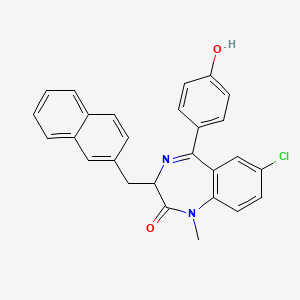

7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClN2O2/c1-30-25-13-10-21(28)16-23(25)26(19-8-11-22(31)12-9-19)29-24(27(30)32)15-17-6-7-18-4-2-3-5-20(18)14-17/h2-14,16,24,31H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJCSNHREFFOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944275 | |

| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216691-95-1 | |

| Record name | BZ-423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216691951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BZ-423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Z88L5FCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BZ-423 mechanism of action in lymphocytes

An In-Depth Technical Guide to the Mechanism of Action of BZ-423 in Lymphocytes

Executive Summary

This compound is a synthetic 1,4-benzodiazepine (B1214927) compound with potent immunomodulatory and antiproliferative properties. It demonstrates remarkable selectivity for pathogenic and malignant lymphocytes, making it a compound of significant interest for the treatment of autoimmune diseases and certain cancers.[1][2][3] The core mechanism of this compound initiates at the mitochondrion, where it binds to a specific subunit of the F1F0-ATP synthase. This interaction triggers a cascade of intracellular events, centrally mediated by the generation of superoxide (B77818), a reactive oxygen species (ROS). Depending on the cellular context and the concentration of the compound, this superoxide signal can drive lymphocytes toward distinct cellular fates, including apoptosis, anergy, or cell cycle arrest. This guide provides a detailed examination of the molecular pathways, experimental validation, and quantitative effects of this compound on lymphocytes.

The Molecular Target: Mitochondrial F1F0-ATPase

The primary molecular target of this compound is the mitochondrial F1F0-ATP synthase (also known as Complex V), a critical enzyme in cellular energy metabolism.

-

Binding Site: this compound directly binds to the Oligomycin Sensitivity Conferring Protein (OSCP), a subunit of the F1F0-ATPase that connects the F1 and F0 domains.[2][3][4][5] This interaction was identified through phage display screening and validated using RNA interference, where cells with reduced OSCP expression showed decreased sensitivity to this compound.[2]

-

Enzyme Modulation: Binding of this compound to the OSCP modulates the enzyme's activity, inhibiting both ATP synthesis and hydrolysis.[3] This modulation causes mitochondrial membrane hyperpolarization and induces a state 3 to state 4 respiratory transition, a key event leading to the production of reactive oxygen species.[1][4]

The Central Second Messenger: Superoxide Generation

The modulation of the F1F0-ATPase by this compound results in the generation of superoxide (O2•−) by the mitochondrial electron transport chain.[1][2] This ROS molecule is not a byproduct of toxicity but rather the critical second messenger that initiates all subsequent downstream signaling pathways.[4][6][7] Scavenging this superoxide with antioxidants blocks the apoptotic and antiproliferative effects of this compound, confirming its essential role.[6][7] The selectivity of this compound for pathogenic lymphocytes is hypothesized to stem from their activated state, which may render them more sensitive to oxidative stress signals.[1]

Downstream Signaling Pathways and Cellular Fates

The superoxide signal generated by this compound can trigger several distinct pathways, leading to different outcomes depending on the lymphocyte subtype and the drug's concentration.

Pro-Apoptotic Signaling

This compound induces apoptosis in both B and T lymphocytes through pathways that converge on the activation of the pro-apoptotic Bcl-2 family members Bax and Bak.[1][4]

-

In B Lymphocytes (e.g., Ramos cell line): The apoptotic cascade is initiated by the superoxide-dependent degradation of the anti-apoptotic protein Mcl-1.[4] This relieves the inhibition on pro-apoptotic BH3-only proteins (like Bim, Bad, Bik, and Puma), which then act as sensors of the oxidative stress.[4] This leads to the activation of Bax and Bak, which permeabilize the outer mitochondrial membrane, causing the release of cytochrome c and subsequent caspase activation.[1][4][6]

-

In T Lymphocytes (e.g., Jurkat cell line): this compound-induced superoxide leads to a parallel increase in the levels of the pro-apoptotic proteins Noxa and Bak.[7] This results in the specific activation of Bak, triggering mitochondrial outer membrane permeabilization and apoptosis.[7] This mechanism is particularly effective in autoimmune T cells as it bypasses common resistance pathways, such as deficient Fas receptor signaling or hyperactivation of the anti-apoptotic PI3K-Akt pathway.[7]

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]

- 4. This compound Superoxide Signals B Cell Apoptosis via Mcl-1, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The immunomodulatory benzodiazepine this compound inhibits B-cell proliferation by targeting c-myc protein for rapid and specific degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Apoptotic signaling activated by modulation of the F0F1-ATPase: implications for selective killing of autoimmune lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Molecular Target and Mechanism of Action of BZ-423

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the molecular target of the 1,4-benzodiazepine (B1214927), BZ-423. It outlines the key experimental evidence identifying the mitochondrial F1F0-ATPase as its direct target and delineates the subsequent signaling cascade leading to apoptosis. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a pro-apoptotic 1,4-benzodiazepine that has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, such as lupus, and certain cancers.[1][2][3][4] Unlike typical benzodiazepines that act on the central nervous system, this compound exhibits a distinct mechanism of action, selectively inducing apoptosis in pathogenic lymphocytes without causing general toxicity or significant immunosuppression.[1][5] This targeted activity has made this compound and its analogs a subject of intense research for the development of novel therapeutics. This guide focuses on the foundational studies that have elucidated the molecular target and mechanism of action of this compound.

Molecular Target Identification: The Mitochondrial F1F0-ATPase

The primary molecular target of this compound has been unequivocally identified as the mitochondrial F1F0-ATPase, a multi-subunit enzyme complex responsible for ATP synthesis.[1][5] Specifically, this compound binds to the Oligomycin Sensitivity Conferring Protein (OSCP), a critical component of the F1F0-ATPase.[1][5][6]

Initial investigations revealed that this compound induces a rapid increase in mitochondrial superoxide (B77818) (O2•−), which acts as a second messenger to initiate apoptosis.[2][7] This finding pointed towards a mitochondrial target. The definitive identification of the F1F0-ATPase was achieved through a combination of biochemical and molecular biology techniques.

Key Experimental Evidence

-

Phage Display Screening: Affinity-based screening of a human cDNA expression library using a biotinylated this compound derivative led to the identification of the OSCP subunit of the mitochondrial F1F0-ATPase as the binding partner.[1][2]

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy studies using a water-soluble analog of this compound and recombinant OSCP constructs confirmed the direct binding interaction.[6] These studies identified specific amino acid residues within OSCP (M51, L56, K65, V66, K75, K77, and N92) as being involved in the binding of the this compound analog.[6]

-

In Vitro ATPase Inhibition: this compound was shown to inhibit the ATP synthesis and hydrolysis activity of the F1F0-ATPase in isolated submitochondrial particles.[5] Reconstitution experiments demonstrated that this inhibition was dependent on the presence of the OSCP subunit.[1]

-

RNA Interference (RNAi): Genetic validation was provided by experiments using RNAi to reduce the expression of OSCP in cells. Cells with lower levels of OSCP were found to be less sensitive to this compound-induced apoptosis, establishing a direct link between the target and the cellular phenotype.[1][5]

-

Förster Resonance Energy Transfer (FRET): FRET microscopy using a fluorescently labeled this compound derivative and a fluorescently tagged F1F0-ATPase in living cells provided direct visual evidence of the binding interaction within the mitochondria.[5][8][9]

Mechanism of Action

The binding of this compound to the OSCP subunit of the F1F0-ATPase does not simply inhibit the enzyme's primary function of ATP synthesis. Instead, it modulates the enzyme's activity in a manner that leads to the generation of superoxide, a reactive oxygen species (ROS).[1][2][5] This targeted burst of mitochondrial superoxide is the key signaling event that triggers a specific apoptotic pathway.

Signaling Pathway

The this compound-induced apoptotic cascade proceeds through the following key steps:

-

Superoxide Generation: this compound binds to the OSCP subunit of the F1F0-ATPase, inducing a conformational change that leads to a state 3 to state 4 respiratory transition and the subsequent production of superoxide by the mitochondrial respiratory chain.[1][2]

-

ASK1 Activation: The generated superoxide activates the cytosolic Apoptosis Signal-regulating Kinase 1 (ASK1) by promoting its dissociation from its inhibitor, thioredoxin.[2]

-

JNK Phosphorylation: Activated ASK1 initiates a mitogen-activated protein kinase (MAPK) cascade, leading to the specific phosphorylation and activation of c-Jun N-terminal Kinase (JNK).[2]

-

Bax/Bak Activation: Phosphorylated JNK signals the activation of the pro-apoptotic Bcl-2 family members, Bax and Bak.[2]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak induce MOMP, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[2]

-

Apoptosome Formation and Caspase Activation: Cytochrome c in the cytosol triggers the formation of the apoptosome and the activation of caspases, ultimately leading to the execution of apoptosis.[2][7]

Furthermore, in certain cancer cell lines, this compound has been shown to induce the rapid proteasomal degradation of the c-myc oncoprotein, contributing to its anti-proliferative effects.[3] This degradation is also linked to the generation of superoxide.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell/System | Reference |

| IC50 (ATPase Inhibition) | ~5 µM | Isolated submitochondrial particles | [5][10] |

| IC50 (ATP Synthesis) | <5 µM | Perfused HEK cells | [5] |

Key Experimental Protocols

F1F0-ATPase Activity Assay (In Vitro)

This protocol is a generalized procedure for measuring the effect of this compound on the hydrolytic activity of the mitochondrial F1F0-ATPase in submitochondrial particles (SMPs).

Materials:

-

Submitochondrial particles (SMPs)

-

Assay Buffer: 60 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 1 mM EGTA

-

ATP solution (e.g., 100 mM stock)

-

This compound (dissolved in DMSO)

-

Malachite green reagent for phosphate (B84403) detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., oligomycin).

-

Add a defined amount of SMPs (e.g., 10 µg) to each well of a 96-well plate containing the assay buffer and the different concentrations of this compound or controls.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the malachite green reagent, which also serves to detect the released inorganic phosphate (Pi).

-

After color development (typically 15-30 minutes at room temperature), measure the absorbance at a wavelength of ~620-660 nm using a microplate reader.

-

Calculate the amount of Pi released by comparing the absorbance to a standard curve of known phosphate concentrations.

-

Determine the percent inhibition of ATPase activity for each this compound concentration relative to the vehicle control and calculate the IC50 value.

Cellular Superoxide Detection

This protocol describes a general method for measuring this compound-induced superoxide generation in cultured cells using a fluorescent probe.

Materials:

-

Cultured cells (e.g., Ramos B cells)

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Dihydroethidium (DHE) or other superoxide-sensitive fluorescent probes

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere or grow to the desired density.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for different time points (e.g., 1, 2, 4 hours).

-

Towards the end of the treatment period, add the superoxide-sensitive probe (e.g., DHE at 2-5 µM) to the cell culture medium and incubate for a further 15-30 minutes at 37°C, protected from light.

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

For flow cytometry, harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer using the appropriate excitation and emission wavelengths for the oxidized probe.

-

For fluorescence microscopy, mount the cells on slides and visualize them using a fluorescence microscope with the appropriate filter sets.

-

Quantify the increase in fluorescence intensity in this compound-treated cells compared to the vehicle control to determine the level of superoxide production.

Mandatory Visualizations

This compound Signaling Pathway

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Target Identification

Caption: Workflow for the identification and validation of the molecular target of this compound.

References

- 1. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The immunomodulatory benzodiazepine this compound inhibits B-cell proliferation by targeting c-myc protein for rapid and specific degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]

- 6. NMR studies of an immunomodulatory benzodiazepine binding to its molecular target on the mitochondrial F(1)F(0)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [1602.04470] Binding of the immunomodulatory drug this compound to mitochondrial FoF1-ATP synthase in living cells by FRET acceptor photobleaching [arxiv.org]

- 10. Bz 423 | Other Synthases/Synthetases | Tocris Bioscience [tocris.com]

BZ-423 Induced Superoxide Production: A Technical Guide to the Core Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pro-apoptotic 1,4-benzodiazepine (B1214927), BZ-423, and its mechanism of inducing superoxide (B77818) production. This compound selectively targets the mitochondrial F1F0-ATPase, leading to a cascade of events culminating in programmed cell death. This document details the molecular interactions, signaling pathways, and key experimental methodologies used to elucidate this process. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to provide a clear understanding of the underlying mechanisms. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mode of action.

Introduction

This compound is a novel 1,4-benzodiazepine with potent pro-apoptotic properties, demonstrating therapeutic potential in preclinical models of autoimmune diseases like lupus and psoriasis, as well as in various cancers.[1][2] Unlike traditional benzodiazepines that act on the central nervous system, this compound's mechanism of action is independent of the central benzodiazepine (B76468) receptor.[1] Its cytotoxicity is initiated by a rapid increase in intracellular superoxide (O₂⁻), a reactive oxygen species (ROS), originating from the mitochondria.[1][3] This targeted induction of oxidative stress in pathogenic cells, while sparing normal cells, underscores its therapeutic promise.[4]

The Molecular Target: Mitochondrial F1F0-ATPase

The primary molecular target of this compound is the mitochondrial F1F0-ATPase (also known as ATP synthase or Complex V).[5][6] Specifically, this compound binds to the oligomycin (B223565) sensitivity-conferring protein (OSCP), a subunit of the F1F0-ATPase.[5][6][7] This interaction is crucial for its biological activity.

Mechanism of Action:

Binding of this compound to the OSCP modulates the function of the F1F0-ATPase, inducing a transition from state 3 (active, ADP-stimulated respiration) to state 4 (resting respiration) of the mitochondrial respiratory chain.[5][7] This inhibition of ATP synthesis leads to an accumulation of electrons within the electron transport chain, which are then transferred to molecular oxygen, generating superoxide radicals.[4][5] This process occurs without causing a collapse of the mitochondrial membrane potential (ΔΨm) in isolated mitochondria, indicating that the initial superoxide burst is not a direct consequence of mitochondrial uncoupling.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| ED₅₀ (Apoptosis) | Ramos (Burkitt's Lymphoma) | 4 µM | [8] |

| IC₅₀ (ATP Synthase Inhibition) | In vitro | ~5 µM | |

| Vmax Reduction (ATP Synthesis) | In vitro (~10 µM this compound) | 50% | [7] |

Table 2: Time-Course of this compound Induced Events in Mouse Embryonic Fibroblasts (MEFs)

| Event | Time Point | Observation | Reference |

| Superoxide Increase | Within 1 hour | Concentration-dependent increase | [3] |

| ASK1-Thioredoxin Dissociation | Time-dependent | Dissociation of the complex | [3] |

| ASK1 Phosphorylation | Within 30 minutes | Increased phosphorylation | [3] |

| Cytochrome c Release | 8 hours | Detected in the cytosol | [3] |

| Mitochondrial Depletion of Cytochrome c | 12 hours | Significant depletion | [3] |

| Caspase-9 and -3 Activation | 8 - 12 hours | Activation observed | [3] |

| Apoptotic DNA Fragmentation | 24 hours | Evidence of apoptosis | [3] |

Table 3: this compound Effects on Activated T Cells in a GVHD Model

| Parameter | Cell Type | This compound vs. Control | Time Point | p-value | Reference |

| Mitochondrial Depolarization (DiOC₆(3)) | Activated Donor CD4+ T cells | 12.6% vs 3.3% | 6 hours | p=0.002 | [9] |

| Mitochondrial Depolarization (DiOC₆(3)) | Activated Donor CD8+ T cells | 12.9% vs 3.0% | 6 hours | p<0.001 | [9] |

| Apoptosis (Annexin-V+) | Activated Donor CD4+ T cells | 34.9% vs 16.5% | - | p=0.04 | [9] |

| Apoptosis (Annexin-V+) | Activated Donor CD8+ T cells | 29.8% vs 12.2% | - | p=0.03 | [9] |

Signaling Pathways of this compound Induced Superoxide Production

The superoxide generated by this compound acts as a second messenger, initiating distinct apoptotic signaling pathways in different cell types.

Pathway in Fibroblasts

In mouse embryonic fibroblasts (MEFs), this compound-induced superoxide activates a specific mitogen-activated protein kinase (MAPK) cascade.[5]

-

ASK1 Activation: The initial burst of superoxide leads to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) in the cytosol. This is achieved by promoting the dissociation of ASK1 from its inhibitor, thioredoxin (Trx).[3]

-

JNK Phosphorylation: Activated ASK1 then phosphorylates and activates c-Jun N-terminal kinase (JNK).[5]

-

Bak and Bax Activation: Phosphorylated JNK signals the activation of the pro-apoptotic Bcl-2 family members, Bak and Bax.[5]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak and Bax induce MOMP, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[5]

-

Apoptosome Formation and Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome and the subsequent activation of caspase-9 and caspase-3, committing the cell to apoptosis.[3]

The critical role of superoxide and JNK in this pathway is demonstrated by the fact that antioxidants and JNK inhibitors can prevent Bax translocation, cytochrome c release, and cell death.[5]

Pathway in B-Lymphocytes

In contrast to fibroblasts, the apoptotic pathway induced by this compound in B-lymphocytes, such as the Burkitt lymphoma cell line Ramos, is independent of the ASK1-JNK axis.

-

Mcl-1 Degradation: this compound-induced superoxide leads to the degradation of the anti-apoptotic protein Mcl-1.

-

BH3-only Protein Activation: The knockdown of BH3-only proteins such as Bad, Bim, Bik, and Puma inhibits this compound-induced apoptosis, suggesting they act as upstream sensors of the oxidative stress.

-

Bak and Bax Activation: The degradation of Mcl-1 and activation of BH3-only proteins leads to the activation of Bak and Bax.

-

MOMP and Apoptosis: Similar to the pathway in fibroblasts, activated Bak and Bax cause MOMP, cytochrome c release, and subsequent caspase activation, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red and Flow Cytometry

This protocol allows for the quantitative analysis of mitochondrial superoxide production in a large population of cells.

Materials:

-

MitoSOX™ Red Mitochondrial Superoxide Indicator

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free culture medium (pre-warmed to 37°C)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Harvest cells by trypsinization or gentle scraping.

-

Wash cells with pre-warmed buffer.

-

Resuspend cells at a concentration of approximately 0.5 x 10⁶ cells/mL in the appropriate buffer.[10]

-

-

Staining:

-

Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg in 13 µL of DMSO.[10]

-

Prepare a working solution (typically 1-5 µM) by diluting the stock solution in pre-warmed buffer. The optimal concentration should be determined empirically.[10][11]

-

Add the MitoSOX™ Red working solution to the cell suspension.

-

Incubate for 15 to 30 minutes at 37°C, protected from light.[10]

-

-

Washing:

-

After incubation, wash the cells three times with pre-warmed buffer to remove excess probe.[10]

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in buffer.

-

Analyze the cells using a flow cytometer.

-

For optimal detection of the superoxide-specific product, use an excitation wavelength of around 400 nm and emission detection at approximately 590 nm. A standard red filter set (e.g., excitation ~510 nm, emission ~580 nm) can also be used.[10]

-

Detection of Cytochrome c Release by Western Blot

This protocol details the subcellular fractionation and subsequent Western blot analysis to detect the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

-

Cytosol Extraction Buffer

-

Mitochondrial Extraction Buffer

-

Dounce tissue grinder

-

Protease inhibitors

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against Cytochrome c

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Cell Collection and Lysis:

-

Collect approximately 5 x 10⁷ cells by centrifugation.

-

Wash cells with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer Mix containing DTT and protease inhibitors.

-

Incubate on ice for 15 minutes.

-

-

Homogenization:

-

Homogenize the cells using a pre-chilled Dounce tissue grinder on ice (typically 30-50 passes).

-

-

Subcellular Fractionation:

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.

-

The resulting supernatant is the cytosolic fraction.

-

The pellet contains the mitochondrial fraction.

-

-

Mitochondrial Fraction Preparation:

-

Resuspend the mitochondrial pellet in Mitochondrial Extraction Buffer Mix.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both cytosolic and mitochondrial fractions.

-

Load equal amounts of protein (e.g., 10 µg) from each fraction onto an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Probe the membrane with a primary antibody against cytochrome c.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 assay is a ratiometric method to assess mitochondrial membrane potential.

Materials:

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

-

CCCP or FCCP (positive control for depolarization)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

For the positive control, treat a sample of cells with an uncoupling agent like CCCP (5-50 µM) for 15-30 minutes at 37°C.[1]

-

-

JC-1 Staining:

-

Washing:

-

Wash the cells once or twice with pre-warmed PBS or assay buffer.[1]

-

-

Analysis:

-

Flow Cytometry: Resuspend cells in buffer and analyze using a flow cytometer with 488 nm excitation. Detect green fluorescence (monomers) in the FITC channel (~530 nm) and red fluorescence (J-aggregates) in the PE channel (~585 nm).[1]

-

Fluorescence Microscopy: Acquire images using a fluorescence microscope with appropriate filters for red and green fluorescence.

-

The ratio of red to green fluorescence indicates the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

-

Current Status and Future Directions

Conclusion

This compound represents a promising class of molecules that exploit the metabolic vulnerabilities of diseased cells. By targeting the F1F0-ATPase and inducing a controlled burst of mitochondrial superoxide, it activates specific apoptotic pathways. The differential signaling responses in various cell types highlight the complexity of redox signaling and offer opportunities for targeted therapeutic interventions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working to further understand and harness the therapeutic potential of this compound and similar compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C27H21ClN2O2 | CID 644335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound superoxide signals apoptosis via selective activation of JNK, Bak, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]

- 8. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. benchchem.com [benchchem.com]

- 11. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Targeted Apoptotic Agent: An In-depth Guide to the Early Discovery and Synthesis of BZ-423

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding BZ-423, a novel 1,4-benzodiazepine (B1214927) that emerged from early 21st-century drug discovery efforts. This compound garnered significant interest for its unique proapoptotic and antiproliferative activities, distinct from the classical central nervous system effects of benzodiazepines. This document provides a comprehensive overview of its initial synthesis, mechanism of action, and the key experimental protocols that defined its biological profile.

Discovery and Initial Characterization

This compound was identified as a promising therapeutic candidate through phenotype screening of a combinatorial library of 1,4-benzodiazepines.[1] Unlike its predecessors, this compound's activity was found to be independent of the central benzodiazepine (B76468) receptor and was characterized by the induction of apoptosis in various cell lines, particularly those of lymphoid origin.[1] Early studies in murine models of lupus demonstrated its potential as an immunomodulatory agent, capable of ameliorating disease by targeting pathogenic lymphocytes.[1]

Synthesis of this compound

The initial synthesis of this compound (7-Chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-2H-1,4-benzodiazepin-2-one) was a critical step in enabling its biological evaluation. While the seminal publications by Blatt et al. (2002) and Boitano et al. (2003) provide the basis for its synthesis, a generalized multi-step synthetic approach for similar 1,4-benzodiazepine derivatives is outlined below. This process typically involves the reaction of a 2-aminobenzophenone (B122507) precursor with an amino acid derivative, followed by cyclization and subsequent modifications to introduce the characteristic substituents at the N-1 and C-3 positions.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action: A Mitochondrial Focus

The defining characteristic of this compound is its unique mechanism of inducing apoptosis through the generation of mitochondrial superoxide (B77818). This process is initiated by the binding of this compound to a specific molecular target within the mitochondria.

Molecular Target: F1F0-ATPase

Subsequent research identified the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit of the mitochondrial F1F0-ATPase as the direct molecular target of this compound.[2] This interaction inhibits the normal function of the ATP synthase, leading to a cascade of events culminating in apoptosis.

Signaling Pathway

The binding of this compound to the F1F0-ATPase triggers a signaling cascade that is dependent on the generation of reactive oxygen species (ROS), specifically superoxide (O₂⁻). This superoxide acts as a second messenger, initiating a downstream signaling pathway that involves the activation of the c-Jun N-terminal kinase (JNK) pathway and the pro-apoptotic proteins Bak and Bax.

Caption: this compound induced apoptotic signaling pathway.

Quantitative Biological Data

Early studies on this compound provided key quantitative data that established its potency and selectivity. The following table summarizes the cytotoxic activity of this compound in various Burkitt's lymphoma cell lines.

| Cell Line | LC50 (µM) |

| ST486 | 6 |

| Namalwa | 10 |

| Ramos | Not specified |

| Raji | Not specified |

| Daudi | Not specified |

| CA46 | Not specified |

Data extracted from Boitano et al., 2003.

Key Experimental Protocols

The following sections detail the methodologies used in the initial characterization of this compound's biological activity.

Measurement of Reactive Oxygen Species (ROS)

The generation of intracellular ROS was a key indicator of this compound's mechanism of action. The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay, coupled with flow cytometry, was a primary method for this assessment.

Protocol: ROS Detection using DCFDA and Flow Cytometry

-

Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, harvest and wash the cells with a suitable buffer (e.g., PBS).

-

DCFDA Staining: Resuspend the cells in a working solution of DCFDA (typically 10-20 µM in serum-free media or PBS). Incubate the cells for 30-45 minutes at 37°C in the dark.[3][4]

-

This compound Treatment: After incubation, wash the cells to remove excess DCFDA. Resuspend the cells in fresh media and treat with the desired concentration of this compound or vehicle control.

-

Flow Cytometry Analysis: Following treatment for the specified time, analyze the cells on a flow cytometer. The fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFDA, is typically measured in the FITC channel (excitation ~488 nm, emission ~525 nm).[5][6][7]

Caption: Experimental workflow for ROS detection.

Cell Cycle Analysis

The antiproliferative effects of this compound were investigated by analyzing its impact on the cell cycle. Propidium iodide (PI) staining followed by flow cytometry was the standard method to determine the distribution of cells in different phases of the cell cycle.

Protocol: Cell Cycle Analysis using Propidium Iodide

-

Cell Harvest and Fixation: Harvest cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing, followed by incubation at 4°C for at least 30 minutes.[8][9]

-

RNase Treatment: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a solution containing RNase A (typically 100 µg/mL) to degrade RNA and ensure that PI only stains DNA. Incubate at room temperature for at least 5 minutes.[8]

-

Propidium Iodide Staining: Add a PI solution (typically 50 µg/mL in PBS) to the cell suspension. Incubate in the dark at room temperature for at least 30 minutes.[10][11]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content, as indicated by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Caption: Experimental workflow for cell cycle analysis.

Conclusion

The early discovery and characterization of this compound marked a significant advancement in the field of targeted therapeutics. Its novel mechanism of action, centered on the mitochondrial F1F0-ATPase and the subsequent generation of apoptotic signaling via superoxide, distinguished it from conventional benzodiazepines and opened new avenues for the development of drugs targeting cellular metabolism for the treatment of cancer and autoimmune diseases.[12] The experimental protocols detailed herein were fundamental in elucidating these initial findings and continue to be relevant for the study of mitochondrial-targeted agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.cn [abcam.cn]

- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 5. scribd.com [scribd.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wp.uthscsa.edu [wp.uthscsa.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. medicine.uams.edu [medicine.uams.edu]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. researchgate.net [researchgate.net]

BZ-423: A Technical Guide to its Effects on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the 1,4-benzodiazepine, BZ-423, and its distinct effects on mitochondrial function, with a primary focus on its impact on mitochondrial membrane potential. This compound has been identified as a pro-apoptotic agent that selectively targets certain cell types, including pathogenic lymphocytes, making it a compound of interest for therapeutic development. Its mechanism of action diverges from typical benzodiazepines, as it does not target the central benzodiazepine (B76468) receptor. Instead, this compound directly interacts with the mitochondrial F1F0-ATPase, initiating a cascade of events that culminates in apoptosis. This guide will detail the molecular interactions of this compound, its downstream effects on mitochondrial bioenergetics, and the subsequent signaling pathways leading to cell death. Furthermore, it will provide comprehensive experimental protocols for assessing the effects of this compound on mitochondrial membrane potential and related apoptotic markers, alongside a quantitative summary of its efficacy in various cell lines.

Mechanism of Action: Targeting the Mitochondrial Engine

The primary molecular target of this compound is the F1F0-ATPase, a multi-subunit enzyme complex located in the inner mitochondrial membrane responsible for ATP synthesis.[1][2] Specifically, this compound binds to the oligomycin (B223565) sensitivity conferring protein (OSCP), a crucial component of the F0 subunit that connects the catalytic F1 headpiece to the proton-translocating F0 motor.[1][3] This binding event inhibits the normal function of the F1F0-ATPase.[1][3]

The inhibition of the F1F0-ATPase by this compound leads to a critical and early event: the generation of superoxide (B77818) (O2•−), a reactive oxygen species (ROS), within the mitochondria.[4][5][6] This initial burst of superoxide is a key signaling molecule and occurs prior to the collapse of the mitochondrial membrane potential (ΔΨm).[4][6][7] The production of superoxide is dependent on active mitochondrial respiration (state 3) and is not observed in non-respiring mitochondria (state 4).[6] This initial ROS signal then triggers a downstream apoptotic cascade.

The Effect of this compound on Mitochondrial Membrane Potential

A hallmark of this compound's pro-apoptotic activity is its impact on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function. The binding of this compound to the F1F0-ATPase and subsequent superoxide generation initiate a sequence of events that lead to mitochondrial depolarization.

It is crucial to note that the initial generation of superoxide by this compound is the upstream event that precedes the collapse of the mitochondrial membrane potential.[4][6] This ROS signal then activates downstream pathways that ultimately compromise the integrity of the inner mitochondrial membrane, leading to the dissipation of the proton gradient and, consequently, the loss of ΔΨm.[4][8] This depolarization is a critical step in the intrinsic apoptotic pathway, as it is closely associated with the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][4]

The collapse of the mitochondrial membrane potential is a key commitment step in the apoptotic process induced by this compound. In various cell types, this event is observed at different time points and concentrations of the compound, highlighting cell-type specific sensitivities.

Signaling Pathways Activated by this compound

The initial superoxide signal generated by this compound's interaction with the F1F0-ATPase activates distinct downstream signaling pathways that converge on the execution of apoptosis. The specific pathways engaged can vary depending on the cellular context.

In mouse embryonic fibroblasts (MEFs), this compound-induced superoxide activates Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn leads to the phosphorylation and activation of c-Jun N-terminal kinase (JNK).[8] Activated JNK then promotes the activation of the pro-apoptotic Bcl-2 family members, Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[8]

In the Burkitt lymphoma cell line Ramos, the apoptotic signaling cascade initiated by this compound involves the Bcl-2 family proteins Mcl-1, Bak, and Bax, which are critical mediators of the mitochondrial apoptotic pathway.

The following diagram illustrates the general signaling pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]

BZ-423 as an Inhibitor of F1F0-ATPase: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: BZ-423 is a novel 1,4-benzodiazepine (B1214927) compound that induces apoptosis and has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases like lupus.[1][2] Unlike traditional benzodiazepines that target central nervous system receptors, this compound's mechanism of action is centered on the mitochondrial F1F0-ATP synthase.[2][3] By binding to the Oligomycin (B223565) Sensitivity Conferring Protein (OSCP) subunit of this enzyme complex, this compound modulates its function, leading to the generation of mitochondrial superoxide (B77818) (O₂•⁻) which acts as a critical second messenger to initiate programmed cell death.[1][4] This document provides an in-depth technical overview of this compound's mechanism, the resultant signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Core Mechanism of Action

The primary molecular target of this compound is the F1F0-ATP synthase, a multi-subunit enzyme complex in the inner mitochondrial membrane responsible for the majority of cellular ATP production.[5]

-

Binding to OSCP: Phage display screening identified the Oligomycin Sensitivity Conferring Protein (OSCP), a component of the F1F0-ATPase's peripheral stalk, as the direct binding partner of this compound.[2][6] This interaction is crucial for the compound's activity; cells with reduced OSCP expression show decreased sensitivity to this compound.[2] The binding site has been mapped to a potential hydrophobic pocket on the OSCP subunit.[3]

-

Inhibition of ATP Synthase: this compound inhibits both ATP synthesis and hydrolysis activities of the F1F0-ATPase.[3] This inhibition affects both the maximal turnover rate (Vmax) and the substrate affinity (KM), distinguishing its mechanism from other inhibitors like oligomycin which only reduces Vmax.[3]

-

Superoxide Generation: The binding of this compound to the OSCP induces a state 3 (active ADP phosphorylation) to state 4 (resting) respiratory transition in mitochondria.[1][4] This modulation of the enzyme's function leads to the generation of superoxide radicals by the mitochondrial respiratory chain.[1][7] This reactive oxygen species (ROS) is not a byproduct of cellular damage but rather the key signaling molecule that initiates the apoptotic cascade.[2][7] This process requires actively respiring mitochondria.[7]

Apoptotic Signaling Pathways

The superoxide signal generated by this compound is propagated through distinct downstream pathways that are cell-type specific.

JNK-Dependent Pathway in Fibroblasts

In mouse embryonic fibroblasts (MEFs), this compound-induced apoptosis is critically dependent on the c-Jun N-terminal kinase (JNK) signaling cascade.[1]

-

ASK1 Activation: Mitochondrial superoxide activates the cytosolic apoptosis signal-regulating kinase 1 (ASK1), leading to its release from its inhibitor, thioredoxin.[1]

-

JNK Phosphorylation: A subsequent MAP kinase cascade results in the specific phosphorylation and activation of JNK.[1]

-

Bax/Bak Activation: Activated JNK signals the activation of the pro-apoptotic Bcl-2 family members, Bax and Bak.[1]

-

MOMP and Apoptosis: Activated Bax and Bak induce Mitochondrial Outer Membrane Permeabilization (MOMP), causing the release of cytochrome c into the cytosol. This triggers the formation of the apoptosome, activation of caspases (e.g., caspase-9 and -3), and commitment to apoptosis.[1]

JNK-Independent Pathway in B-Cells

In contrast to fibroblasts, the apoptotic pathway in B-lymphocytes, such as the Burkitt lymphoma cell line Ramos, is JNK-independent.[4]

-

Mcl-1 Degradation: this compound-induced superoxide leads to the degradation of the anti-apoptotic protein Mcl-1.[4]

-

BH3-Only Protein Sensing: Upstream BH3-only proteins like Bad, Bim, Bik, and Puma may act as sensors of the oxidative stress.[4]

-

Bax/Bak Activation: The degradation of Mcl-1 relieves its inhibition on pro-apoptotic proteins, leading to the activation of Bax and Bak.[4]

-

MOMP and Apoptosis: As in fibroblasts, Bax/Bak activation triggers MOMP, cytochrome c release, and the downstream caspase cascade, culminating in apoptosis.[4]

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays. The magnitude of the ROS response may determine whether a cell undergoes apoptosis or growth arrest, with lower concentrations favoring the latter.[8]

Table 1: Inhibitory and Cellular Activity of this compound

| Parameter | Value | Target / System | Comments | Reference(s) |

|---|---|---|---|---|

| IC₅₀ | ~5 µM | F1F0-ATPase (in vitro) | Inhibition of ATP synthesis and hydrolysis in sub-mitochondrial particles. | [3] |

| Effective Conc. | 5 - 10 µM | Ramos B-cells | Rapid generation of superoxide within 1 hour. | [7][9] |

| Effective Conc. | 12 µM | Mouse Embryonic Fibroblasts | Used to induce apoptosis and study JNK pathway; cytochrome c release detected at 8h. | [1] |

| Effective Conc. | < 20 µM | Malignant B-cells | Induces G1-phase cell cycle arrest with minimal cell death (<10% over 3 days). | [8] |

| Effective Conc. | > 20 µM | Malignant B-cells | Higher concentrations lead to proportionally greater ROS levels that trigger apoptosis. |[8] |

Experimental Protocols

A general workflow for investigating the effects of this compound involves treating the cell line of interest and subsequently performing a battery of assays to measure mitochondrial function, ROS production, apoptosis markers, and cell viability.

F1F0-ATPase Activity Assay (ATP Hydrolysis)

This spectrophotometric assay measures the ATP hydrolysis (reverse) activity of the F1F0-ATPase by coupling the production of ADP to the oxidation of NADH.[10]

-

Principle: The ADP generated by ATPase activity is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the ATPase activity. Oligomycin is used to inhibit F1F0-ATPase specifically, allowing for the calculation of its contribution to total ATP hydrolysis.

-

Reagents:

-

Assay Buffer (e.g., Tris-HCl based, pH 8.0)

-

Isolated mitochondria or sub-mitochondrial particles (SMPs)

-

NADH stock solution (e.g., 10 mM)

-

Phosphoenolpyruvate (PEP) stock solution (e.g., 100 mM)

-

Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) enzyme mix

-

ATP stock solution (e.g., 100 mM)

-

This compound (in DMSO)

-

Oligomycin (in ethanol)

-

-

Procedure:

-

Prepare the assay medium in a cuvette containing assay buffer, NADH, PEP, PK/LDH enzyme mix.

-

Add the mitochondrial preparation (e.g., 20-50 µg protein) and mix.

-

Pre-incubate with this compound at the desired concentration or vehicle (DMSO) for a specified time.

-

Start the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.[10]

-

After a stable rate is established, add oligomycin to inhibit the F1F0-ATPase.

-

The F1F0-ATPase specific activity is calculated as the difference between the rate before and after the addition of oligomycin.[10]

-

Superoxide Detection Assay

This assay quantifies intracellular superoxide levels using a fluorescent probe.

-

Principle: Dihydroethidium (DHE) or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are cell-permeable dyes that fluoresce upon oxidation by ROS, including superoxide. The increase in fluorescence intensity is proportional to the amount of ROS generated.[7][8]

-

Reagents:

-

Cell culture medium

-

Cells of interest

-

This compound

-

DHE or DCFH-DA stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Plate cells and allow them to adhere (if applicable).

-

Treat cells with this compound or vehicle control for the desired time (e.g., 1 hour).[8]

-

Load the cells with the fluorescent probe (e.g., 5-10 µM DHE or DCFH-DA) for 15-30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure fluorescence intensity using a flow cytometer or fluorescence microscope.[7]

-

Apoptosis and Cell Viability Assays

A combination of assays is recommended to comprehensively assess apoptosis and cell health.

-

Annexin V Staining (Early Apoptosis):

-

Principle: Detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis. Fluorescently-labeled Annexin V binds to exposed PS. A membrane-impermeable DNA dye like Propidium Iodide (PI) or 7-AAD is co-used to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[11][12]

-

Procedure: After treatment with this compound, cells are harvested, washed, and resuspended in Annexin V binding buffer. Labeled Annexin V and PI are added, and cells are analyzed by flow cytometry.[12]

-

-

Caspase Activity Assay (Apoptosis Execution):

-

Principle: Measures the activity of key executioner caspases like caspase-3 and -7. Assays like Caspase-Glo® 3/7 use a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[13]

-

Procedure: After this compound treatment, the assay reagent is added directly to the cells in culture. Following a brief incubation, luminescence is measured with a plate reader.[13]

-

-

Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Principle: In healthy cells, the mitochondrial membrane potential is high. During apoptosis, ΔΨm collapses.[1] This can be monitored using potentiometric fluorescent dyes like DiOC₆, TMRE, or JC-1. With JC-1, healthy mitochondria accumulate the dye as red fluorescent aggregates, while in apoptotic cells with low ΔΨm, the dye remains in the cytoplasm as green fluorescent monomers.[12]

-

Procedure: Cells are treated with this compound, then incubated with the dye. The change in fluorescence is quantified by flow cytometry or microscopy.[1][12]

-

-

Cell Viability (MTT/XTT) Assay:

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product. The amount of color produced is proportional to the number of viable cells.[14]

-

Procedure: Following this compound treatment, the MTT reagent is added to the culture wells. After incubation, the formazan crystals are solubilized, and the absorbance is read on a microplate reader.[15]

-

Conclusion

This compound represents a compelling therapeutic candidate that operates through a well-defined, novel mechanism of action. By targeting the OSCP subunit of F1F0-ATPase, it initiates a cell-type specific apoptotic program via controlled mitochondrial superoxide generation. This targeted approach, which can circumvent common drug resistance mechanisms like the overexpression of Bcl-2, highlights the F1F0-ATPase as a valuable target for the development of new therapeutics for autoimmune diseases and potentially malignancies.[2][8] The detailed protocols and mechanistic insights provided in this guide serve as a resource for researchers aiming to further explore this compound and the broader field of mitochondrial-targeted therapies.

References

- 1. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]

- 4. This compound Superoxide Signals B Cell Apoptosis via Mcl-1, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to determine the status of mitochondrial ATP synthase assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The unique histidine in OSCP subunit of F‐ATP synthase mediates inhibition of the permeability transition pore by acidic pH | EMBO Reports [link.springer.com]

- 7. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 11. blog.cellsignal.com [blog.cellsignal.com]

- 12. bioscience.co.uk [bioscience.co.uk]

- 13. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]

- 14. biotium.com [biotium.com]

- 15. Dietary agent, benzyl isothiocyanate inhibits signal transducer and activator of transcription 3 phosphorylation and collaborates with sulforaphane in the growth suppression of PANC-1 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

BZ-423: A Comprehensive Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BZ-423, a novel 1,4-benzodiazepine, has emerged as a compound of significant interest in preclinical research across a spectrum of diseases, primarily autoimmune disorders and cancers. Unlike its structural relatives known for their anxiolytic properties, this compound exhibits a distinct mechanism of action centered on the induction of apoptosis, or programmed cell death. This technical guide synthesizes the existing preclinical data on this compound, presenting its studied applications, experimental methodologies, and underlying molecular pathways.

Diseases Studied

This compound has been investigated in several disease contexts, with the most extensive research focused on:

-

Systemic Lupus Erythematosus (SLE): A chronic autoimmune disease where the immune system attacks the body's own tissues.

-

Malignant B-cell Lymphomas: Cancers affecting B-lymphocytes, with specific studies on Burkitt's lymphoma cell lines.[1][2][3]

-

Ovarian Cancer: A type of cancer that begins in the ovaries.

-

Psoriasis: A chronic autoimmune skin disease characterized by rapid cell growth.[4]

-

Hereditary Spastic Paraplegia Type 7 (SPG7): A rare genetic neurological disorder.[5]

Mechanism of Action

The primary mechanism of this compound across these diverse diseases involves the targeting of mitochondria, the powerhouses of the cell. This compound binds to the F1F0-ATPase, a key enzyme in mitochondrial energy production.[6][7][8] This interaction inhibits the enzyme's activity, leading to the generation of superoxide (B77818), a type of reactive oxygen species (ROS). The resulting increase in intracellular ROS triggers a cascade of events culminating in apoptosis.[1][2][3] A notable aspect of this compound's action is its ability to induce apoptosis even in cells that are resistant to conventional chemotherapies.

Preclinical Data Summary

Systemic Lupus Erythematosus (SLE)

In murine models of SLE (NZB/W F1 mice), this compound has demonstrated significant therapeutic potential.[9] Treatment with this compound led to a marked reduction in lupus-related kidney disease, a major cause of morbidity and mortality in SLE patients.

| Parameter | Untreated Mice | This compound Treated Mice | Reference |

| Incidence of Kidney Disease | 60% | 16% | [10] |

Malignant B-cell Lymphomas

This compound has shown cytotoxic and antiproliferative effects against various malignant B-cell lines, including those derived from Burkitt's lymphoma.[1][2][3] It induces a G1-phase cell cycle arrest and apoptosis, irrespective of the cell's EBV status or the expression levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2][3]

| Cell Line | Effect of this compound | Noted Resistance Factors Overcome | Reference |

| Burkitt's Lymphoma Cell Lines | Cytotoxic and Antiproliferative | EBV status, Bcl-2/Bcl-xL expression | [1][2][3] |

Ovarian Cancer

Studies on human ovarian cancer cell lines have shown that this compound induces apoptosis at low micromolar concentrations.[11] The compound was effective even in chemoresistant ovarian cancer cells that overexpress Bcl-2 and Bcl-xL.[11]

| Cell Line Type | Effect of this compound | Concentration Range | Reference |

| Human Ovarian Cancer Cell Lines | Induction of Apoptosis | Low micromolar | [11] |

Psoriasis

In a human skin-severe, combined immunodeficient (SCID) mouse transplant model of psoriasis, topical application of this compound reduced epidermal hyperplasia.[12] In vitro studies on human epidermal keratinocytes showed that this compound suppressed proliferation at non-cytotoxic concentrations.[12]

| Model | Effect of this compound | Concentration (in vitro) | Reference |

| Human Psoriatic Skin Transplanted to SCID Mice | Reduced epidermal hyperplasia | N/A | [12] |

| Human Epidermal Keratinocytes (in vitro) | Suppressed proliferation | 0.5 to 2.0 µM | [12] |

Hereditary Spastic Paraplegia Type 7 (SPG7)

In a mouse model of SPG7, treatment with this compound was shown to normalize nerve impulses and restore mobility.[5] The proposed mechanism involves the modulation of the mitochondrial permeability transition pore (mPTP), which is impaired in SPG7.[5][13]

| Animal Model | Effect of this compound | Proposed Mechanism | Reference |

| SPG7 Mouse Model | Normalized nerve impulses, restored mobility | Modulation of mPTP | [5] |

Experimental Protocols

In Vivo Murine Model of Systemic Lupus Erythematosus

-

Animal Model: NZB/W F1 mice, a well-established model that spontaneously develops a disease resembling human SLE.[9][14][15][16][17]

-

Treatment: this compound administered intraperitoneally.

-

Assessment:

-

Proteinuria: Monitored as an indicator of kidney damage.

-

Histopathology: Examination of kidney tissue for signs of glomerulonephritis.

-

Flow Cytometry: Analysis of immune cell populations in the spleen and lymph nodes.

-

In Vitro Malignant B-cell and Ovarian Cancer Studies

-

Cell Lines: Various human Burkitt's lymphoma and ovarian cancer cell lines.[1][2][3][11]

-

Treatment: Cells cultured with varying concentrations of this compound.

-

Assays:

-

Cell Viability/Proliferation: Assessed using methods like MTT assay or flow cytometry with viability dyes.

-

Apoptosis Detection: Measured by flow cytometry using Annexin V/Propidium Iodide staining to detect early and late apoptotic cells.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular superoxide levels quantified using fluorescent probes like dihydroethidium (B1670597) (DHE) or MitoSOX Red via flow cytometry.

-

Western Blotting: To analyze the expression levels of proteins involved in apoptosis (e.g., Bcl-2 family proteins) and cell cycle regulation (e.g., c-Myc).

-

In Vivo Psoriasis Model

-

Model: Human psoriatic skin transplanted onto severe, combined immunodeficient (SCID) mice.[12]

-

Treatment: Topical application of this compound formulated for skin delivery.[12]

-

Assessment: Histological analysis of skin biopsies to measure epidermal thickness and cell proliferation (e.g., Ki-67 staining).

In Vivo Hereditary Spastic Paraplegia Type 7 (SPG7) Model

-

Animal Model: A mouse model with a genetic knockout of the Spg7 gene.[5][13]

-

Treatment: Pharmacological administration of this compound.

-

Assessment:

-

Motor Function: Evaluated using tests such as the rotarod test to assess coordination and balance.[13]

-

Electrophysiology: Measurement of nerve impulses to assess neuronal function.

-

Immunohistochemistry: Analysis of brain and spinal cord tissue for markers of neuroinflammation and neurodegeneration.[13]

-

Signaling Pathways and Visualizations

The core signaling pathway initiated by this compound across different diseases is the induction of mitochondrial-mediated apoptosis.

Caption: this compound mechanism of action.

In the context of malignant B-cell proliferation, this compound has been shown to specifically target the c-Myc protein for degradation.

Caption: this compound induced c-Myc degradation pathway.

The following workflow illustrates the general experimental approach used to evaluate the efficacy of this compound in preclinical cancer studies.

Caption: Preclinical cancer study workflow for this compound.

Conclusion

This compound has demonstrated a consistent and potent pro-apoptotic mechanism across a range of preclinical disease models. Its ability to selectively target pathogenic cells while sparing healthy ones, as suggested in some studies, and its efficacy in models of treatment-resistant conditions, make it a compelling candidate for further drug development. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for future research aimed at translating these promising preclinical findings into clinical applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. record.umich.edu [record.umich.edu]

- 5. hspersunite.org.au [hspersunite.org.au]

- 6. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]

- 8. Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencedaily.com [sciencedaily.com]

- 11. researchgate.net [researchgate.net]

- 12. 7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (this compound), a benzodiazepine, suppresses keratinocyte proliferation and has antipsoriatic activity in the human skin-severe, combined immunodeficient mouse transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A mouse model of systemic lupus erythematosus responds better to soluble TACI than to soluble BAFFR, correlating with depletion of plasma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Murine Models of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. Human and Murine Toll-like Receptor-Driven Disease in Systemic Lupus Erythematosus [mdpi.com]

BZ-423: A Technical Guide to its Pro-Apoptotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BZ-423, a 1,4-benzodiazepine (B1214927) derivative, has demonstrated potent pro-apoptotic and immunomodulatory activities in various preclinical models. Its unique mechanism of action, initiated by the generation of mitochondrial superoxide (B77818), presents a compelling avenue for therapeutic development, particularly in oncology and autoimmune diseases. This technical guide provides an in-depth exploration of the molecular pathways and cellular events governed by this compound to induce apoptosis. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows.

Core Mechanism of Action

This compound's pro-apoptotic activity is initiated through its direct interaction with the F1F0-ATP synthase complex in the inner mitochondrial membrane.[1][2][3] Specifically, it binds to the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit.[1][2][3] This binding event modulates the enzyme's activity, leading to a state 3 to state 4 respiratory transition and a subsequent increase in the production of superoxide (O₂⁻), a reactive oxygen species (ROS).[1][4] This burst of mitochondrial superoxide acts as a critical second messenger, initiating a cascade of downstream signaling events that culminate in programmed cell death.[1][5]

Quantitative Analysis of this compound-Induced Apoptosis

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cell lines. The following tables summarize key data on its potency and efficacy.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

| Jurkat | Human T-cell leukemia | ~5 | [2] |

| Ramos | Human Burkitt's lymphoma | Not explicitly stated, but pro-apoptotic effects observed at 5-10 µM | [5] |

| Mouse Embryonic Fibroblasts (MEFs) | Murine Fibroblast | Not explicitly stated, but pro-apoptotic effects observed at 12 µM | [1] |

| Malignant B-cell lines | Human Burkitt's lymphoma | Cytotoxic activity observed across multiple lines | [6] |

| Ovarian Cancer Cells | Human | Apoptosis induced at low micromolar concentrations | [7] |

Table 2: Quantitative Effects of this compound on Apoptotic Markers

| Cell Type | This compound Concentration | Time Point | Apoptotic Effect | Quantitative Measurement | Reference |

| Activated Donor CD4+ T cells | Not Specified | Not Specified | Apoptosis | 34.9% Annexin-V positive cells (vs. 16.5% control) | Not explicitly cited |

| Activated Donor CD8+ T cells | Not Specified | Not Specified | Apoptosis | 29.8% Annexin-V positive cells (vs. 12.2% control) | Not explicitly cited |

| Mouse Embryonic Fibroblasts (MEFs) | 12 µM | 8 hours | Cytochrome c Release | Detected by Western Blot | [1] |

| Ramos B cells | 10 µM | 1 hour | Superoxide Generation | Maximal early O₂⁻ response | [5] |

| Ramos B cells | 10 µM | 5 hours | Cytochrome c Release | Detected by Western Blot | [8] |

Signaling Pathways in this compound-Induced Apoptosis

The downstream signaling pathways activated by this compound-induced superoxide exhibit cell-type specific variations.

JNK-Dependent Pathway in Fibroblasts

In mouse embryonic fibroblasts (MEFs), this compound-generated superoxide activates the apoptosis signal-regulating kinase 1 (ASK1), leading to the specific phosphorylation and activation of c-Jun N-terminal kinase (JNK).[1] Activated JNK then signals the activation of the pro-apoptotic Bcl-2 family members, Bak and Bax.[1] This results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, committing the cell to apoptosis.[1]

Mcl-1 Dependent Pathway in B-Cells

In Burkitt's lymphoma cells (Ramos), the apoptotic signaling initiated by this compound-induced superoxide is independent of JNK activation.[4] Instead, the superoxide signal leads to the degradation of the anti-apoptotic protein Mcl-1.[4] This degradation relieves the inhibition of the pro-apoptotic BH3-only proteins, leading to the activation of Bak and Bax, subsequent MOMP, cytochrome c release, and apoptosis.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the pro-apoptotic role of this compound.

Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is adapted from standard procedures for detecting apoptosis.

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cells of interest (e.g., Jurkat, Ramos)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL in appropriate culture medium. Treat cells with the desired concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for the specified time (e.g., 6, 12, 24 hours).

-

Cell Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of Apoptotic Proteins

This protocol is a generalized procedure for detecting changes in protein expression and activation.

Objective: To detect changes in the levels of key apoptotic proteins (e.g., cytochrome c in the cytosol, phosphorylated JNK, Mcl-1, Bak, Bax) following this compound treatment.

Materials:

-

Cells treated with this compound

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-